Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The description might also include the type of compound it is (e.g., an ester, as indicated by the “acetate” in the name) and what class of compounds it belongs to.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the type of chemical reactions involved, the conditions under which the synthesis is carried out, and the yield and purity of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure, including the arrangement of its atoms and the lengths and angles of its chemical bonds.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including what reactants it reacts with, what products it forms, the conditions under which the reactions occur, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Specific Scientific Field
Crystallography and Material Science
Application Summary
The compound (Z)-Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenyl-amino)acrylate, which has a similar structure to the one you mentioned, has been studied for its crystal structure .
Method of Application
The crystal structure of the compound was determined using X-ray diffraction . The compound was synthesized by heating equimolar quantities of ethyl 2-(4-chlorophenyl)-3-oxopropanoate and 2,4-difluorobenzenamine in absolute alcohol at 75 °C for 2 hours .
Results or Outcomes
The structure of the compound reveals a Z configuration with respect to the C=C double bond in the aminoacrylate fragment. The molecule is stabilized by intramolecular N–H···F and N–H···O hydrogen bonds .
Thin Film Preparation for Optical Applications
Specific Scientific Field
Application Summary
Thin films of 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ), another compound with a similar structure, were prepared and studied for their optical properties .
Method of Application
The thin films were prepared by a thermal evaporation technique. The structural properties of these films, both as-prepared and annealed at various temperatures, were determined by X-ray diffraction and scanning electron microscopy .
Results or Outcomes
The optical band gap of the samples decreased with the increase of annealing temperatures due to the increasing of the π-dislocation. The values of the optical susceptibility, χ (3), were found to be annealing dependent .
Chemical Synthesis
Specific Scientific Field
Application Summary
Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate is a chemical compound that is used in the synthesis of other complex molecules .
Method of Application
The specific methods of application can vary greatly depending on the target molecule being synthesized. Typically, this compound might be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
Results or Outcomes
The outcomes of such syntheses are highly dependent on the specific reactions being carried out. In general, the goal is to produce a desired target molecule with high yield and purity .
Biological Potential of Indole Derivatives
Specific Scientific Field
Application Summary
Indole derivatives, which include compounds with structures similar to Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method of Application
These compounds are typically synthesized in the lab and then tested in vitro or in vivo for their biological activities. The specific methods of application can vary greatly depending on the specific biological activity being investigated .
Results or Outcomes
The outcomes of these studies can also vary greatly. For example, one study found that the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine showed promising results as an anti-inflammatory and analgesic agent .
Chemical Synthesis
Specific Scientific Field
Application Summary
Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate is a chemical compound that is used in the synthesis of other complex molecules .
Method of Application
The specific methods of application can vary greatly depending on the target molecule being synthesized. Typically, this compound might be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
Results or Outcomes
The outcomes of such syntheses are highly dependent on the specific reactions being carried out. In general, the goal is to produce a desired target molecule with high yield and purity .
Biological Potential of Indole Derivatives
Specific Scientific Field
Application Summary
Indole derivatives, which include compounds with structures similar to Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method of Application
These compounds are typically synthesized in the lab and then tested in vitro or in vivo for their biological activities. The specific methods of application can vary greatly depending on the specific biological activity being investigated .
Results or Outcomes
The outcomes of these studies can also vary greatly. For example, one study found that the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine showed promising results as an anti-inflammatory and analgesic agent .
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, its flammability or reactivity, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes to the compound, new reactions it could be used in, new applications for it, or new effects it might have.
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULHXRXMXNYHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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